4'-Hydroxyflurbiprofen

Übersicht

Beschreibung

4’-Hydroxyflurbiprofen is a major metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat inflammation and pain associated with conditions such as arthritis . This compound is formed through the metabolic action of the enzyme cytochrome P450 2C9 on flurbiprofen . While flurbiprofen itself is known for its anti-inflammatory, analgesic, and antipyretic properties, 4’-Hydroxyflurbiprofen exhibits significantly less anti-inflammatory activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. This process can be achieved using various methods, including enzymatic reactions with cytochrome P450 enzymes or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of catalysts .

Industrial Production Methods: Industrial production of 4’-Hydroxyflurbiprofen often relies on biotransformation processes using microorganisms such as Cunninghamella species . These microorganisms can hydroxylate flurbiprofen to produce 4’-Hydroxyflurbiprofen efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Hydroxyflurbiprofen can undergo several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming flurbiprofen.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Flurbiprofen.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

4’-Hydroxyflurbiprofen has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4’-Hydroxyflurbiprofen involves its interaction with the enzyme cyclooxygenase (COX), similar to flurbiprofen . its inhibitory effect on COX enzymes is significantly weaker. The compound is primarily formed through the metabolic action of cytochrome P450 2C9 on flurbiprofen . This metabolic pathway is crucial for the biotransformation and elimination of flurbiprofen from the body .

Vergleich Mit ähnlichen Verbindungen

Flurbiprofen: The parent compound with strong anti-inflammatory, analgesic, and antipyretic properties.

Ibuprofen: Another NSAID with similar therapeutic effects but different metabolic pathways.

Ketoprofen: Structurally related to flurbiprofen and used for similar therapeutic purposes.

Uniqueness: 4’-Hydroxyflurbiprofen is unique due to its formation as a major metabolite of flurbiprofen and its significantly reduced anti-inflammatory activity. This makes it an important compound for studying the metabolism and pharmacokinetics of flurbiprofen .

Biologische Aktivität

4'-Hydroxyflurbiprofen is a significant metabolite of flurbiprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound exhibits biological activities that are closely related to its parent drug, including anti-inflammatory and analgesic effects. Understanding the biological activity of this compound is essential for evaluating its pharmacological significance, safety profile, and potential therapeutic applications.

This compound is formed through the metabolic hydroxylation of flurbiprofen, primarily mediated by the cytochrome P450 enzyme CYP2C9. This metabolic pathway is crucial for understanding the pharmacokinetics and dynamics of flurbiprofen and its metabolites.

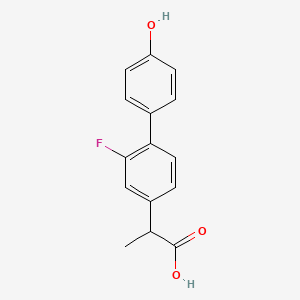

Chemical Structure:

- Chemical Formula: C15H13O3

- Molecular Weight: 241.26 g/mol

Metabolic Pathway:

- Flurbiprofen → this compound (via CYP2C9)

The mechanism of action of this compound involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. While this compound retains some anti-inflammatory properties, research indicates that its activity may differ from that of flurbiprofen, potentially targeting specific COX isoforms or other inflammatory pathways.

Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity and metabolism of this compound:

- Study on Metabolism: A study demonstrated that CYP2C9 is the primary enzyme involved in the 4'-hydroxylation of flurbiprofen, confirming its role in the metabolic pathway .

- Clinical Pharmacology: Clinical studies indicate that elimination half-life remains unchanged in patients with renal impairment; however, elimination of this compound is reduced in such patients, necessitating careful monitoring .

- Comparative Studies: Research comparing the anti-inflammatory activities of various profens highlighted that while flurbiprofen is effective, its metabolite exhibits significantly reduced activity .

Comparative Analysis with Other NSAIDs

| Compound | Anti-inflammatory Activity | Analgesic Activity | Safety Profile |

|---|---|---|---|

| Flurbiprofen | High | High | Gastrointestinal risk present |

| This compound | Moderate | Moderate | Likely similar to flurbiprofen but may have lower toxicity |

| Ibuprofen | High | High | Gastrointestinal risk present |

| Ketoprofen | High | High | Similar risks as other NSAIDs |

Eigenschaften

IUPAC Name |

2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSMMBJBNJDFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967269 | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52807-12-2, 80685-20-7 | |

| Record name | 4'-Hydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.